1-(6-Phenylpyridin-2-yl)ethanol is an organic compound that features a phenyl group attached to a pyridine ring, which is further connected to an ethanol moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesis.
The compound can be synthesized through various chemical methods that involve the manipulation of pyridine derivatives. The synthesis often utilizes reactions such as Suzuki coupling or other cross-coupling techniques, which are common in organic synthesis.
1-(6-Phenylpyridin-2-yl)ethanol belongs to the class of arylpyridine derivatives. It is characterized by the presence of both aromatic (phenyl) and heterocyclic (pyridine) structures, making it a versatile compound for further chemical modifications.
The synthesis of 1-(6-Phenylpyridin-2-yl)ethanol typically involves several key steps:
For example, one synthetic route may involve the reaction of 6-bromo-2-pyridine with phenyl boronic acid in the presence of a palladium catalyst, followed by hydrolysis or reduction to yield 1-(6-Phenylpyridin-2-yl)ethanol .
The molecular structure of 1-(6-Phenylpyridin-2-yl)ethanol includes:
The structural formula can be represented as follows:
Key data regarding its structure includes:
1-(6-Phenylpyridin-2-yl)ethanol can participate in various chemical reactions:
For instance, oxidation can be achieved using oxidizing agents like chromic acid or PCC (Pyridinium chlorochromate), transforming the alcohol into an aldehyde or ketone .
The mechanism of action for 1-(6-Phenylpyridin-2-yl)ethanol in biological systems often involves:
Data from spectral analysis (NMR, IR) can confirm the presence of functional groups and structural integrity.
1-(6-Phenylpyridin-2-yl)ethanol has potential applications in:
Research continues to explore its utility in diverse scientific domains, particularly in drug design and development .
The 1-(6-phenylpyridin-2-yl)ethanol structure embodies a privileged pharmacophore pattern observed in numerous bioactive molecules. The central ethanol linker connecting the pyridinyl and phenyl rings creates a conformationally flexible yet sterically defined architecture that facilitates target binding through multiple mechanisms:
Hydrogen-Bonding Network: The pyridine nitrogen acts as a hydrogen-bond acceptor while the ethanol hydroxyl serves as both donor and acceptor, enabling complex interactions with biological targets. This dual functionality is crucial for kinase inhibition, as demonstrated in MSK1 inhibitors featuring related arylpyridinyl scaffolds [3].
Steric and Electronic Modulation: The ortho-substitution pattern on the pyridine ring (phenyl at C6, ethanol at C2) creates defined dihedral angles between rings, influencing π-π stacking interactions with aromatic residues in enzyme binding pockets. Computational analyses (B3LYP/6-31G*) reveal a preferred dihedral angle of 35-45° between the pyridine and phenyl planes, balancing conjugation and steric requirements [7].
Chiral Environment: The stereogenic center at the ethanol carbon allows enantioselective interactions with biological targets. This chirality factor is exploited in pharmacologically active derivatives like MSK1 inhibitors where (R)- and (S)-enantiomers exhibit differential activity profiles [3] [9].
Table 1: Key Structural and Physicochemical Properties of 1-(6-Phenylpyridin-2-yl)ethanol
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₃NO | [7] |
Molecular Weight | 199.25 g/mol | [7] |
Boiling Point | 317.5°C (predicted) | EPI Suite [7] |
Calculated LogP | 2.18 | ChemAxon [7] |
Hydrogen Bond Donors | 1 (OH group) | [3] [7] |
Hydrogen Bond Acceptors | 2 (N, OH) | [3] [7] |
Chiral Center | C1 of ethanol moiety | [8] [9] |
Chiral diarylmethanols constitute essential structural components in pharmaceuticals, agrochemicals, and natural products. The specific 6-phenylpyridin-2-yl ethanol motif demonstrates broad biological relevance:
Antimicrobial Applications: Derivatives bearing structural analogy to 1-(6-phenylpyridin-2-yl)ethanol exhibit potent activity against clinically relevant pathogens. N-(6-phenylpyridin-2-yl)pyridine-2-amine derivatives—synthesized from similar intermediates—demonstrate minimum inhibitory concentrations (MIC) of 2-8 μg/mL against Gram-positive bacteria including S. aureus and B. subtilis, outperforming reference drugs in specific cases. Activity correlates with the presence of lipophilic substituents on the phenyl ring that enhance membrane penetration [9].
Kinase Inhibition: The 2-aminopyridinyl scaffold present in 1-(6-phenylpyridin-2-yl)ethanol derivatives serves as a critical pharmacophore for MSK1 inhibition. Compound optimization studies reveal that substitution at the pyridine C5 position with electron-withdrawing groups boosts inhibitory activity against MSK1 (IC₅₀ values reaching ~2 μM), significantly reducing IL-6 release in inflammatory models [3].
Anti-inflammatory Effects: Structural analogs like 1-(6-(4-fluorophenyl)pyridin-2-yl)ethanol demonstrate efficacy in asthma models by suppressing inflammatory cell recruitment to airways. The chiral ethanol moiety is indispensable for this activity, with enantiopure forms showing 3-5 fold greater potency than racemic mixtures [3] [7].
Structure-Activity Relationship (SAR) Trends:
The synthesis of enantiopure 1-(6-phenylpyridin-2-yl)ethanol has evolved through three generations of methodologies, each addressing limitations of prior approaches:
Early Transition Metal Catalysis (2000-2015):Initial routes relied on asymmetric hydrogenation of prochiral ketones using Rh(I) or Ru(II) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos). While effective for simple aryl ketones, these methods faced challenges with heteroaromatic systems like 2-acetyl-6-phenylpyridine due to catalyst poisoning by the pyridyl nitrogen. Typical enantioselectivities remained modest (60-75% ee) with extended reaction times (24-48 h) [1] [8].
Biocatalytic Approaches (2015-Present):Ketoreductases from Lactobacillus spp. and engineered yeasts emerged as superior catalysts for aryl heteroaryl ketone reduction. A breakthrough involved Leuconostoc pseudomesenteroides N13, which achieved 99% conversion and 98% ee in the asymmetric reduction of phenyl(pyridin-2-yl)methanone—a close structural analog. Optimized conditions (pH 6, 29°C, 153 rpm, 53 h) enabled gram-scale production (11.79 g, 98% yield), demonstrating industrial viability [1].
Mechanochemical and Green Chemistry Innovations (2020-Present):Recent advances employ solvent-minimized asymmetric transformations using chiral amine catalysts under liquid-assisted grinding (LAG) conditions. Ethanol-assisted mechanochemical CDC reactions between glycine esters and ketones achieve excellent stereoselectivity (up to 98% ee, >20:1 dr) while eliminating metal residues and reducing solvent consumption by >95% compared to traditional methods. This approach aligns with green chemistry principles through recoverable catalyst systems (chiral amine/NaCl) [8].
Table 2: Evolution of Synthetic Methods for Chiral Pyridinyl Alcohols
Methodology | Key Advantages | Limitations | Performance Metrics |
---|---|---|---|
Transition Metal Catalysis | Broad substrate scope | Pyridine coordination issues; metal leaching | 60-75% ee; 65-85% yield [8] |
Biocatalytic Reduction | High enantioselectivity; mild conditions | Narrow substrate specificity; longer times | 98-99% ee; >95% yield [1] |
Mechanochemical CDC | Solvent minimization; catalyst recyclability | Limited to specific coupling partners | 95-98% ee; 80-92% yield [8] |
Table 3: Biological Activity Profiles of Key Derivatives
Derivative Structure | Biological Activity | Potency (IC₅₀/MIC) | Target Organism/Enzyme |
---|---|---|---|
1-(6-(4-Fluorophenyl)pyridin-2-yl)ethanol | Anti-inflammatory (asthma model) | 5.2 μM (IL-6 reduction) | Murine macrophages [3] |
N-(6-(3-CF₃-phenyl)pyridin-2-yl)pyridin-2-amine | Antibacterial | MIC = 2 μg/mL (S. aureus) | Gram-positive bacteria [9] |
2-Amino-6-(3-CN-phenyl)pyridine | MSK1 inhibition | IC₅₀ = 2.1 μM | Human MSK1 enzyme [3] |
The synthetic evolution continues toward multi-step telescoped processes where Suzuki-Miyaura coupling (6-chloro-2-acetylpyridine + arylboronic acids) directly feeds into asymmetric reduction without intermediate purification. This cascade approach has reduced the step count for 1-(6-arylpyridin-2-yl)ethanols from 5-6 steps to just 2 operational stages while maintaining excellent stereocontrol [1] [8] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9